3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid
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Overview
Description
3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C13H10ClN3O4. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of 3-chloro-4-methoxyaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. In the case of its antimycobacterial activity, the compound is believed to inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid
- 3-[(4-Methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid
- 3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid
Uniqueness
3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications .
Properties
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c1-21-9-3-2-7(6-8(9)14)17-12(18)10-11(13(19)20)16-5-4-15-10/h2-6H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRWEQRQUIEFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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